4,16-Dihydroxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadecane-3,11,15-trione
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Overview
Description
4,16-Dihydroxy-2,6,14,17-tetramethyl-10-oxatetracyclo[77102,7013,17]heptadecane-3,11,15-trione is a complex organic compound with a unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,16-Dihydroxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadecane-3,11,15-trione typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Cyclization Reactions: Formation of the tetracyclic core structure through cyclization reactions.
Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents like osmium tetroxide or hydrogen peroxide.
Methylation: Addition of methyl groups using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4,16-Dihydroxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadecane-3,11,15-trione undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes using oxidizing agents like potassium permanganate.
Reduction: Reduction of ketone groups to hydroxyl groups using reducing agents such as sodium borohydride.
Substitution: Replacement of hydroxyl groups with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
4,16-Dihydroxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadecane-3,11,15-trione has several scientific research applications:
Medicinal Chemistry: Studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Pharmacology: Investigated for its anti-inflammatory and antioxidant properties.
Biochemistry: Used as a probe to study enzyme mechanisms and interactions.
Industrial Applications: Potential use in the synthesis of complex organic molecules and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4,16-Dihydroxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadecane-3,11,15-trione involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: Inhibits enzymes such as acetyl-CoA carboxylase, which is involved in fatty acid synthesis.
Signal Transduction: Modulates signaling pathways related to inflammation and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 14,16-Dihydroxy-4,15-dimethoxy-2,6,14,17-tetramethyl-11-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-3-one .
- 8,16-Dihydroxy-4,15-dimethoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadecane-3,11-dione .
Uniqueness
4,16-Dihydroxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadecane-3,11,15-trione is unique due to its specific tetracyclic structure and the presence of multiple hydroxyl and methyl groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C20H28O6 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
4,16-dihydroxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadecane-3,11,15-trione |
InChI |
InChI=1S/C20H28O6/c1-8-5-12(21)18(25)20(4)10(8)6-13-19(3)11(7-14(22)26-13)9(2)15(23)16(24)17(19)20/h8-13,16-17,21,24H,5-7H2,1-4H3 |
InChI Key |
UNWAHVGSROASNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(=O)C2(C1CC3C4(C2C(C(=O)C(C4CC(=O)O3)C)O)C)C)O |
Origin of Product |
United States |
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